Dimethylsulfoxonium methylide

Description

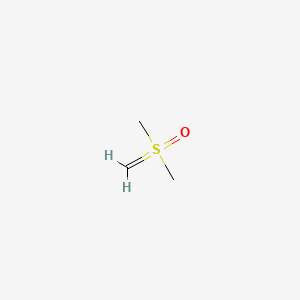

Structure

3D Structure

Properties

IUPAC Name |

dimethyl-methylidene-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWOHBPRFZIUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=C)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

173954-56-8 | |

| Record name | Sulfoxonium, trimethyl-, inner salt, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173954-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-24-8 | |

| Record name | Dimethylsulfoxonium methylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLSULFOXONIUM METHYLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Cornerstone Reagent: A Technical Guide to Dimethylsulfoxonium Methylide

An in-depth exploration of the discovery, synthesis, and application of dimethylsulfoxonium methylide, a pivotal reagent in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction

In the landscape of synthetic organic chemistry, the development of new reagents often unlocks novel pathways for the construction of complex molecular architectures. The discovery of dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, marked a significant milestone, providing a versatile and efficient method for the formation of epoxides, cyclopropanes, and aziridines. This technical guide delves into the seminal work that introduced this ylide to the chemical community, its synthesis, and its broad utility, supported by detailed experimental protocols and quantitative data.

The Discovery: A Serendipitous Turn

The journey of dimethylsulfoxonium methylide from a chemical curiosity to an indispensable synthetic tool began in the early 1960s. In their seminal 1965 paper published in the Journal of the American Chemical Society, E. J. Corey and Michael Chaykovsky detailed the formation and application of this novel sulfur ylide.[1][2][3] Their work expanded upon the burgeoning field of ylide chemistry, demonstrating that sulfur ylides could serve as effective methylene-transfer agents to a variety of electrophilic double bonds.[4][5]

Corey and Chaykovsky's research revealed that the reaction of dimethylsulfoxonium methylide with non-conjugated aldehydes and ketones led to the efficient formation of oxiranes (epoxides).[1][6] This discovery provided a powerful alternative to the existing methods of epoxidation. Furthermore, they observed a distinct reactivity pattern with α,β-unsaturated carbonyl compounds, which preferentially yielded cyclopropyl (B3062369) ketones, showcasing the reagent's unique selectivity.[4][7] This dual reactivity, dictated by the nature of the carbonyl substrate, established dimethylsulfoxonium methylide as a reagent of significant synthetic potential.

Synthesis and Properties

Dimethylsulfoxonium methylide is typically generated in situ from its stable precursor, trimethylsulfoxonium (B8643921) iodide.[8][9] The physical and chemical properties of this precursor are well-characterized.

Table 1: Physical and Spectroscopic Properties of Trimethylsulfoxonium Iodide

| Property | Value |

| Appearance | White to pale yellow crystalline powder[10] |

| Molecular Formula | C₃H₉IOS[10] |

| Molecular Weight | 220.07 g/mol [10] |

| Melting Point | 208-212 °C[11] |

| Solubility | Soluble in water and dimethyl sulfoxide[8] |

| ¹H NMR (DMSO-d₆) | δ 3.8 (s, 9H) |

| ¹³C NMR (DMSO-d₆) | δ 40.0 |

| IR (KBr, cm⁻¹) | 3050, 2950, 1420, 1240, 1050, 770 |

Note: Spectroscopic data is for the precursor, trimethylsulfoxonium iodide. The ylide itself is highly reactive and typically used immediately after its formation.

The generation of the active ylide involves the deprotonation of the trimethylsulfoxonium salt with a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[7][9]

Experimental Protocols

Preparation of Trimethylsulfoxonium Iodide

This protocol describes the synthesis of the stable precursor salt from dimethyl sulfoxide (DMSO) and iodomethane.[8][10][12]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide)

-

Acetone (B3395972) (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (typically 1.5-2.5 equivalents) of iodomethane.[12]

-

Heat the mixture to reflux (approximately 70-80 °C) for 24-48 hours.[8] A precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.[10]

-

Dry the resulting white to pale yellow crystalline solid under vacuum to yield trimethylsulfoxonium iodide.

In Situ Generation and Reaction of Dimethylsulfoxonium Methylide with a Ketone (Corey-Chaykovsky Epoxidation)

This protocol details the formation of the ylide and its subsequent reaction with a model ketone, cyclohexanone (B45756), to form the corresponding epoxide.[6][13]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Cyclohexanone

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMSO or THF to the flask.

-

Slowly add trimethylsulfoxonium iodide (1.0 equivalent) to the stirred suspension at room temperature. Hydrogen gas will evolve.

-

Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen ceases, to form a solution of dimethylsulfoxonium methylide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

-

Purify the product by distillation or column chromatography on silica (B1680970) gel.

Reaction Scope and Quantitative Data

The Corey-Chaykovsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding epoxides.

Table 2: Representative Yields for the Corey-Chaykovsky Epoxidation

| Substrate | Product | Yield (%) |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 85-95% |

| Benzophenone | 2,2-Diphenyloxirane | 90-97%[14] |

| Acetophenone | 2-Methyl-2-phenyloxirane | 85% |

| Benzaldehyde | Styrene oxide | 75-85% |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 80% |

| Propiophenone | 2-Ethyl-2-phenyloxirane | 82% |

| Isobutyrophenone | 2-Isopropyl-2-phenyloxirane | 70% |

Yields are approximate and can vary based on specific reaction conditions.

Reaction Mechanisms and Logical Workflows

The synthetic utility of dimethylsulfoxonium methylide is elegantly captured in its reaction pathways. The following diagrams, generated using Graphviz, illustrate the key transformations.

Synthesis of Dimethylsulfoxonium Methylide

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 12. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

The Genesis of a Foundational Reaction: A Technical Guide to the Historical Context of the Corey-Chaykovsky Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of three-membered rings, including epoxides, cyclopropanes, and aziridines. This reaction, involving the addition of a sulfur ylide to a variety of electrophiles, has become an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceuticals. This in-depth technical guide explores the historical context of this pivotal reaction, detailing its initial discovery, the key developments that shaped its application, and the seminal experimental work that established its synthetic utility.

I. The Initial Discovery: A Serendipitous Finding

The story of the Corey-Chaykovsky reaction begins not with its namesakes, but with the work of A. William Johnson in 1961.[1] While investigating the reactivity of sulfur ylides and attempting a Wittig-like reaction, Johnson and his collaborator, Robert B. LaCount, treated 9-dimethylsulfonium fluorenylide with various substituted benzaldehyde (B42025) derivatives.[1] Instead of the expected alkenes, they observed the formation of epoxides.[1] This unexpected outcome marked the first documented instance of a sulfur ylide acting as a methylene-transfer agent to a carbonyl group, laying the foundational observation for what would become a widely used synthetic method.

II. The Seminal Development by Corey and Chaykovsky

Building upon Johnson's initial discovery, Elias James Corey and Michael Chaykovsky conducted a systematic investigation into the reactivity of simpler, more versatile sulfur ylides. Their seminal 1965 paper in the Journal of the American Chemical Society transformed the reaction from a chemical curiosity into a mainstream synthetic tool.[2] They introduced two key reagents: dimethylsulfonium methylide ((CH₃)₂SCH₂) and dimethyloxosulfonium methylide ((CH₃)₂SOCH₂), often referred to as Corey's ylide.[2][3] Their work established the broad scope of the reaction, demonstrating its utility with a wide range of aldehydes and ketones to produce epoxides, and with α,β-unsaturated carbonyl compounds to yield cyclopropanes.[2][4]

Key Reagents

The two primary sulfur ylides developed by Corey and Chaykovsky exhibit distinct reactivity profiles, which is a key aspect of their synthetic utility.

-

Dimethylsulfonium Methylide ((CH₃)₂SCH₂): This ylide is generally considered the more reactive of the two.[5] It is typically generated in situ from trimethylsulfonium (B1222738) iodide and a strong base.[2] It reacts readily with aldehydes and ketones to form epoxides.[2]

-

Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂): This ylide is more stable than its sulfonium (B1226848) counterpart and is prepared from trimethyloxosulfonium iodide.[2] A significant difference in its reactivity is observed with α,β-unsaturated carbonyl compounds, where it selectively affords cyclopropanes via a conjugate addition, in contrast to the 1,2-addition (epoxidation) typically seen with the sulfonium ylide.[4][5]

III. Quantitative Data from Seminal Publications

The following tables summarize the quantitative data on substrate scope and yields as reported in the foundational papers by Johnson and by Corey and Chaykovsky.

Table 1: Epoxidation of Aldehydes with 9-Dimethylsulfonium Fluorenylide (Johnson, 1961)[1]

| Aldehyde | Product | Yield (%) |

| p-Nitrobenzaldehyde | p-Nitrostyrene Oxide | 85 |

| m-Nitrobenzaldehyde | m-Nitrostyrene Oxide | 70 |

| Benzaldehyde | Styrene (B11656) Oxide | 40 |

Table 2: Reactions of Dimethylsulfonium Methylide with Carbonyl Compounds (Corey and Chaykovsky, 1965)[2]

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | Styrene Oxide | 91 |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 85 |

| Benzophenone | 1,1-Diphenyloxirane | 90 |

| Chalcone (B49325) | 1-Phenyl-2-benzoyloxirane | 85 |

Table 3: Reactions of Dimethyloxosulfonium Methylide with Carbonyl Compounds (Corey and Chaykovsky, 1965)[2][4]

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | Styrene Oxide | 93 |

| Cyclohexanone | 1-Oxaspiro[2.5]octane | 95 |

| Benzophenone | 1,1-Diphenyloxirane | 92 |

| Chalcone | 1-Phenyl-2-benzoylcyclopropane | 94 |

IV. Detailed Experimental Protocols from the Original Literature

The following are detailed experimental procedures adapted from the seminal publications.

Protocol 1: Preparation of Dimethylsulfonium Methylide and Reaction with Benzaldehyde (Corey and Chaykovsky, 1965)[2]

-

Preparation of the Ylide: A solution of trimethylsulfonium iodide (2.04 g, 10 mmol) in 20 mL of dry dimethyl sulfoxide (B87167) (DMSO) is added to a solution of sodium methylsulfinylmethylide (10 mmol) in 10 mL of DMSO at room temperature under a nitrogen atmosphere. The resulting solution of dimethylsulfonium methylide is used immediately.

-

Reaction with Benzaldehyde: To the freshly prepared solution of dimethylsulfonium methylide, a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of dry tetrahydrofuran (B95107) (THF) is added dropwise with stirring.

-

Workup: The reaction mixture is stirred for 1 hour at room temperature and then poured into 100 mL of cold water. The aqueous mixture is extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product.

-

Purification: The crude product is purified by distillation to give styrene oxide.

Protocol 2: Preparation of Dimethyloxosulfonium Methylide and Reaction with Chalcone (Corey and Chaykovsky, 1965)[2][4]

-

Preparation of the Ylide: To a stirred suspension of trimethyloxosulfonium iodide (2.20 g, 10 mmol) in 20 mL of dry THF is added sodium hydride (0.24 g, 10 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour to form the dimethyloxosulfonium methylide.

-

Reaction with Chalcone: A solution of chalcone (2.08 g, 10 mmol) in 20 mL of dry THF is added to the ylide suspension.

-

Workup: The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the mixture is poured into 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel to yield 1-phenyl-2-benzoylcyclopropane.

V. Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the Corey-Chaykovsky reaction.

Caption: Mechanism of Epoxidation.

Caption: Mechanism of Cyclopropanation.

Caption: General Experimental Workflow.

VI. Conclusion

The discovery and development of the Corey-Chaykovsky reaction represent a significant milestone in the history of organic chemistry. From its serendipitous discovery by A. William Johnson to the comprehensive and systematic development by E. J. Corey and Michael Chaykovsky, this reaction has evolved into a robust and widely applicable synthetic method. The distinct reactivity of dimethylsulfonium methylide and dimethyloxosulfonium methylide provides chemists with a valuable choice for the selective synthesis of epoxides or cyclopropanes. The foundational work detailed in this guide not only established a new reaction but also opened avenues for further research in asymmetric synthesis and the development of novel sulfur-based reagents, solidifying its place as an essential transformation in the synthetic organic chemist's toolbox.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Dimethylsulfoxonium Methylide

For Researchers, Scientists, and Drug Development Professionals

Dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent, is a highly versatile and pivotal sulfur ylide in modern organic synthesis.[1][2] Its primary utility lies in the efficient transfer of a methylene (B1212753) group (CH₂) to a variety of electrophilic substrates. This reagent is instrumental in the Corey-Chaykovsky reaction, a cornerstone transformation for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated systems, and imines, respectively.[1][3] The stabilized nature of this ylide, a consequence of the electron-withdrawing sulfoxonium group, imparts it with greater stability compared to its unstabilized counterpart, dimethylsulfonium methylide, influencing its reactivity and reaction outcomes.[1][3][4] For instance, when reacting with α,β-unsaturated carbonyl compounds, dimethylsulfoxonium methylide preferentially yields cyclopropanes through a conjugate addition, whereas unstabilized sulfur ylides typically produce epoxides via direct carbonyl addition.[1]

This guide provides an in-depth overview of the synthesis and preparation of dimethylsulfoxonium methylide, detailing the necessary precursors, experimental protocols, and reaction mechanisms.

I. Synthesis Pathway Overview

The preparation of dimethylsulfoxonium methylide is typically a two-stage process. The first stage involves the synthesis of a stable precursor, a trimethylsulfoxonium (B8643921) salt, most commonly trimethylsulfoxonium iodide. The second stage is the in situ generation of the reactive ylide by deprotonating this salt with a strong base immediately before its use in a subsequent reaction.[2][3][4]

Caption: Overall workflow for the synthesis and use of dimethylsulfoxonium methylide.

II. Experimental Protocols

Protocol 1: Synthesis of the Precursor, Trimethylsulfoxonium Iodide

The most common method for preparing the trimethylsulfoxonium iodide precursor involves the Sₙ2 reaction between dimethyl sulfoxide (DMSO) and iodomethane.[4][5][6]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide, MeI)

Procedure:

-

A mixture of dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane is prepared.[5]

-

The mixture is heated under reflux at 80°C for 24 hours.[5] Caution: Iodomethane is volatile and toxic and must be handled in a well-ventilated fume hood.[5][6]

-

After the reaction period, the mixture is cooled to room temperature, which should induce the precipitation of the crude solid product.

-

The solid is collected by filtration and washed with acetone (B3395972) to remove unreacted starting materials and impurities.

-

The resulting white to off-white crystalline solid is trimethylsulfoxonium iodide, which can be dried and stored for future use. Purity is often reported to be greater than 98%.[6]

Protocol 2: In Situ Generation and Cyclopropanation of an α,β-Unsaturated Ketone

This protocol details the in situ formation of dimethylsulfoxonium methylide and its subsequent reaction with an enone to form a cyclopropyl (B3062369) ketone.[7] This method is adapted from a general procedure for Corey-Chaykovsky cyclopropanation reactions.[7]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

α,β-Unsaturated ketone (enone) substrate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add sodium hydride (2 equivalents relative to the enone).

-

Add anhydrous DMF to the flask, followed by trimethylsulfoxonium iodide (2 equivalents).

-

Stir the resulting suspension at room temperature for 45 minutes. During this time, hydrogen gas will evolve as the ylide is formed.

-

Cool the reaction mixture to the desired temperature (e.g., -30°C) using a suitable cooling bath.[7]

-

Dissolve the enone substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold ylide solution.

-

Stir the reaction mixture at this temperature for the required time (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl ketone.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

III. Data Presentation

Quantitative data from various reported procedures are summarized below for comparison.

Table 1: Synthesis of Trimethylsulfoxonium Salts

| Precursors | Halide Source | Conditions | Yield | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Iodomethane | Reflux, 80°C, 24 h | High | [5] |

| Dimethyl Sulfoxide (DMSO) | Methyl Bromide | 60-65°C, 48-55 h, with trimethyl orthoformate scavenger | ~80% | [8] |

| Dimethyl Sulfoxide (DMSO) | Methyl Bromide | ~25°C, 4-5 weeks, with trimethyl orthoformate scavenger | ~50% | [8] |

Table 2: Common Base and Solvent Systems for Ylide Generation

| Base | Solvent(s) | Temperature | Notes | Reference(s) |

| Sodium Hydride (NaH) | DMSO | Room Temp. | Classic and widely used method.[3][9] | [3][9] |

| Sodium Hydride (NaH) | DMF | -30°C to RT | Effective for cyclopropanation of enones.[7] | [7] |

| Potassium tert-butoxide | THF | Reflux | Used for reactions with esters.[10] | [10] |

| Potassium tert-butoxide | DMSO | Room Temp. | Described as a very efficient process for large-scale epoxide synthesis.[11] | [11] |

| MTBD (Guanidine Base) | Acetonitrile (ACN) | Room Temp. | Provides excellent yields for cyclopropanation, producing trans-isomers exclusively.[12] | [12] |

IV. Reaction Mechanisms

The reactivity of dimethylsulfoxonium methylide is dictated by the nature of the electrophile.

Mechanism 1: Epoxidation of Ketones

With aldehydes and ketones, the reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by an intramolecular Sₙ2 displacement to form the three-membered epoxide ring.[1][13]

Caption: Mechanism of Corey-Chaykovsky epoxidation.

Mechanism 2: Cyclopropanation of Enones

With α,β-unsaturated carbonyls (enones), the "softer" sulfoxonium ylide favors a 1,4-conjugate (Michael) addition.[1] This is the rate-determining step and is followed by a rapid intramolecular ring closure to furnish the cyclopropane product.[14]

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

V. Concluding Remarks

Dimethylsulfoxonium methylide remains an indispensable reagent in organic synthesis, providing a reliable and stereoselective route to valuable three-membered rings. The preparation, while requiring careful handling of precursors and reagents, is straightforward and well-documented. By selecting the appropriate base, solvent, and reaction conditions, chemists can effectively tune the generation and reactivity of this ylide to achieve high yields in the synthesis of complex molecular architectures for research and drug development.

References

- 1. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. adichemistry.com [adichemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4141920A - Process for the preparation of trimethylsulfoxonium bromide - Google Patents [patents.google.com]

- 9. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]

The Formation of Dimethylsulfoxonium Methylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of dimethylsulfoxonium methylide, a pivotal reagent in organic synthesis, famously known as the Corey-Chaykovsky reagent. This guide details the reaction mechanism, provides experimental protocols, and presents quantitative data to inform reaction optimization.

Introduction

Dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂) is a stabilized sulfur ylide that serves as a versatile methylene-transfer agent. Its primary application is in the Corey-Chaykovsky reaction, which allows for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2] The stability of this ylide, greater than that of its unstabilized counterpart, dimethylsulfonium methylide, allows for cleaner reactions and different reactivity profiles.[2] This guide focuses on the fundamental aspect of its formation, a critical step for its successful application in complex molecule synthesis.

Mechanism of Formation

The formation of dimethylsulfoxonium methylide is an acid-base reaction involving the deprotonation of a trimethylsulfoxonium (B8643921) salt by a strong base. The most commonly used precursor is trimethylsulfoxonium iodide.

The key steps are:

-

Preparation of the Precursor: Trimethylsulfoxonium iodide is typically synthesized by the S-alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[1]

-

Deprotonation: A strong base is used to abstract a proton from one of the methyl groups of the trimethylsulfoxonium salt. This is the core step in the formation of the ylide.

The choice of base and solvent is crucial for the efficient generation of the ylide. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly employed.[3] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF).[3]

Quantitative Data

Direct quantification of the yield of dimethylsulfoxonium methylide is challenging due to its reactive nature and its typical in situ generation and consumption. The efficiency of its formation is therefore often inferred from the yield of the subsequent reaction product. The following table summarizes the yields of representative Corey-Chaykovsky reactions, which serve as an indirect measure of the ylide formation efficiency under different conditions.

| Precursor | Base | Solvent | Substrate | Product | Yield (%) | Reference |

| Trimethylsulfoxonium iodide | NaH | DMSO | Cyclohexanone (B45756) | 1-Oxaspiro[2.5]octane | 90-94 | [4] |

| Trimethylsulfoxonium iodide | KOt-Bu | THF | Boc-L-phenylalanine 4-nitrophenyl ester | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 82-84 | |

| Trimethylsulfoxonium iodide | NaH | DMSO/THF | Varios aldehydes and ketones | Corresponding epoxides | 90 (general) |

Experimental Protocols

Synthesis of Trimethylsulfoxonium Iodide

This protocol is adapted from established literature procedures.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I)

Procedure:

-

Combine dimethyl sulfoxide (2 moles) and methyl iodide (1 mole) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux for 3 days.

-

Cool the mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the solid product and wash it with chloroform.

-

Recrystallize the crude product from water to obtain pure trimethylsulfoxonium iodide as a white crystalline solid. A typical yield is around 60%.[1]

In Situ Generation and Reaction of Dimethylsulfoxonium Methylide

The following are two representative protocols for the in situ generation of dimethylsulfoxonium methylide and its subsequent reaction with a carbonyl compound.

Protocol 1: Using Sodium Hydride in DMSO (from Organic Syntheses) [4]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Petroleum ether

-

Dry dimethyl sulfoxide (DMSO)

-

Trimethylsulfoxonium iodide

-

Cyclohexanone

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, suspend sodium hydride (0.22 mol) in petroleum ether (150 mL).

-

Stir the suspension, allow the sodium hydride to settle, and then decant the petroleum ether to remove the mineral oil.

-

Add dry DMSO (250 mL) to the washed sodium hydride.

-

Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl sodium).

-

Cool the solution to room temperature.

-

Add trimethylsulfoxonium iodide (0.2 mol) portion-wise over 15 minutes. Stir for an additional 30 minutes to ensure complete formation of dimethylsulfoxonium methylide.

-

Add cyclohexanone (0.2 mol) to the ylide solution over 5 minutes.

-

After stirring for 15 minutes, heat the reaction mixture to 55-60°C for 30 minutes.

-

Pour the reaction mixture into cold water and extract with ether.

-

Wash the combined ether extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude epoxide.

Protocol 2: Using Potassium tert-Butoxide in THF (from Organic Syntheses) [5]

Materials:

-

Trimethylsulfoxonium iodide

-

Anhydrous tetrahydrofuran (THF)

-

Potassium tert-butoxide (KOt-Bu), 1.0 M solution in THF

-

Substrate (e.g., an ester)

Procedure:

-

In a nitrogen-flushed, three-necked round-bottom flask, add trimethylsulfoxonium iodide (150 mmol) and anhydrous THF (150 mL).

-

Add a 1.0 M solution of potassium tert-butoxide in THF (150 mL, 150 mmol) via syringe.

-

Heat the mixture at reflux for 2 hours. This results in a solution of dimethylsulfoxonium methylide with precipitated potassium iodide.

-

Cool the solution to 0°C.

-

Add a solution of the substrate (50 mmol) in anhydrous THF dropwise, maintaining the internal temperature below 5°C.

-

Stir the mixture for 1 hour at 0°C.

-

Quench the reaction with water and proceed with the appropriate work-up procedure to isolate the product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of dimethylsulfoxonium methylide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a pivotal sulfur ylide in modern organic synthesis. Its significance stems from its role as a stabilized nucleophile that efficiently transfers a methylene (B1212753) group (=CH₂) to a variety of electrophiles. This reagent is most renowned for its application in the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides, cyclopropanes, and aziridines.[1] Unlike its less stable counterpart, dimethylsulfonium methylide, its enhanced stability leads to distinct and highly valuable reactivity profiles, particularly with α,β-unsaturated carbonyl compounds. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key reaction mechanisms of dimethylsulfoxonium methylide.

Physical and Chemical Properties

Dimethylsulfoxonium methylide is typically generated in situ and used immediately in solution. It is a more stable ylide compared to dimethylsulfonium methylide, a property attributed to the electron-withdrawing nature of the S=O group.[2] This stability allows it to be handled at room temperature for extended periods.[3] The fundamental reactivity arises from the nucleophilic character of the ylidic carbon, which bears a partial negative charge.

Data Presentation: Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₈OS | [4] |

| Molecular Weight | 92.16 g/mol | [4] |

| IUPAC Name | dimethyl-methylidene-oxo-λ⁶-sulfane | [4] |

| CAS Number | 5367-24-8 | [4] |

| Appearance | Typically a clear solution when generated in situ | [5] |

| pKa (of conjugate acid) | ~18 (for Trimethylsulfoxonium (B8643921) ion) |

Spectroscopic Data

Due to its reactive nature and in situ generation, obtaining isolated spectroscopic data for dimethylsulfoxonium methylide is challenging. Analysis is often focused on the disappearance of the starting material and the appearance of product peaks. However, analysis of related stable sulfoxonium ylides suggests the following expected characteristics:

| Spectrum | Expected Features |

| ¹H NMR | A characteristic singlet for the ylidic methylene protons (=CH₂), expected to be significantly upfield due to the carbanionic character. Signals for the two methyl groups (-CH₃) would also be present as a singlet. |

| ¹³C NMR | A distinct upfield signal for the ylidic carbon. A signal for the methyl carbons would also be observed. |

| IR Spectroscopy | The absence of the strong S=O stretch from the precursor salt and the presence of bands associated with the C=S=O ylide functionality. |

Chemical Reactivity and Mechanisms

The reactivity of dimethylsulfoxonium methylide is dictated by its nature as a "stabilized" or "soft" nucleophile. This contrasts with "non-stabilized" or "hard" ylides like dimethylsulfonium methylide. This difference is most pronounced in reactions with α,β-unsaturated carbonyl compounds (enones).

-

With Aldehydes and Ketones (1,2-Addition): It reacts with simple aldehydes and ketones to furnish epoxides. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes an intramolecular Sₙ2 reaction to form the three-membered epoxide ring and release dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[1][3]

-

With α,β-Unsaturated Carbonyls (1,4-Addition): With enones, the stabilized ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon.[3] The resulting enolate then cyclizes via an intramolecular Sₙ2 reaction to displace DMSO and form a cyclopropyl (B3062369) ketone. This pathway is favored thermodynamically.[1]

Mandatory Visualization: Reaction Pathways

Caption: Generation of dimethylsulfoxonium methylide from its salt.

Caption: Corey-Chaykovsky epoxidation via 1,2-addition.

Caption: Corey-Chaykovsky cyclopropanation via 1,4-addition.

Experimental Protocols

Safety Note: These procedures involve hazardous materials. Sodium hydride (NaH) is highly flammable and reacts violently with water.[6][7] Dimethyl sulfoxide (DMSO) can penetrate the skin and carry other chemicals with it. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[8]

Protocol: In Situ Generation of Dimethylsulfoxonium Methylide

This protocol describes the standard procedure for preparing the ylide solution for immediate use.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Trimethylsulfoxonium iodide or chloride

-

Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes or petroleum ether (for washing NaH)

-

Three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum.

Procedure:

-

Preparation of NaH: Place the required amount of sodium hydride (e.g., 1.2 equivalents relative to the electrophile) into the reaction flask under a nitrogen atmosphere.[5]

-

Washing: Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Allow the solid to settle, then carefully remove the hexane (B92381) wash via cannula or a syringe.[5]

-

Solvent Addition: Add anhydrous DMSO or THF to the washed NaH.[5]

-

Salt Addition: To the stirred suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.[5]

-

Ylide Formation: Stir the mixture at room temperature for approximately 1 hour. The reaction is complete when hydrogen gas evolution ceases and the solution becomes clear or homogenous, indicating the formation of the soluble methylide.[5][9] The reagent is now ready for use.

Protocol: Epoxidation of Cyclohexanone (B45756)

This procedure is a representative example of a Corey-Chaykovsky epoxidation.[9]

Materials:

-

Pre-formed dimethylsulfoxonium methylide solution in DMSO (from Protocol 3.1)

-

Cyclohexanone

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Substrate Addition: To the freshly prepared ylide solution (1.1 equivalents) at room temperature, add cyclohexanone (1.0 equivalent) dropwise over 5-10 minutes. The reaction is mildly exothermic.[9]

-

Reaction: Stir the mixture for 15 minutes at room temperature, then heat to 55-60°C for 30-60 minutes to ensure completion.[9]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.[9]

-

Extraction: Extract the aqueous layer with diethyl ether (3 times).[9]

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide product.[10]

-

Purification: The product can be further purified by distillation or flash column chromatography if necessary.

Protocol: Cyclopropanation of Chalcone (B49325)

This procedure details the 1,4-addition to an α,β-unsaturated ketone.[5]

Materials:

-

Pre-formed dimethylsulfoxonium methylide solution in DMSO or THF (from Protocol 3.1)

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Substrate Solution: In a separate flask, dissolve the chalcone (1.0 equivalent) in a minimal amount of anhydrous THF.[5]

-

Reaction Setup: Cool the pre-formed ylide solution (1.2 equivalents) to 0°C using an ice bath.[5]

-

Addition: Slowly add the chalcone solution to the cold ylide solution via syringe or dropping funnel over 15-20 minutes.[5]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[5]

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[5]

-

Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.[5]

-

Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel.[5]

Conclusion

Dimethylsulfoxonium methylide remains an indispensable tool in synthetic organic chemistry. Its unique stability and predictable reactivity allow for the stereoselective synthesis of valuable three-membered rings. A thorough understanding of its properties, handling requirements, and divergent reaction mechanisms with different classes of carbonyl compounds is essential for its effective application in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Dimethylsulfoxonium methylide | C3H8OS | CID 6396768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

Stability and Reactivity of Sulfoxonium Ylides: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfoxonium ylides are a class of versatile and relatively stable organosulfur compounds that have become indispensable reagents in modern organic synthesis. Characterized by a carbanionic center adjacent to a positively charged sulfoxonium group, these ylides exhibit a unique blend of stability and reactivity that makes them valuable tools for the construction of complex molecular architectures. First brought to prominence through the seminal work of Corey and Chaykovsky, their utility has expanded far beyond the classic formation of three-membered rings. This guide provides an in-depth overview of the core principles governing the stability and reactivity of sulfoxonium ylides, detailed experimental protocols for their preparation and key reactions, and quantitative data to inform synthetic planning. Particular emphasis is placed on their applications in forming epoxides, cyclopropanes, and aziridines, as well as their role as safer surrogates for diazo compounds in metal-catalyzed reactions.

Stability and Handling

A defining feature of sulfoxonium ylides is their enhanced stability compared to their sulfonium (B1226848) ylide counterparts.[1][2] This increased stability is attributed to the presence of the oxygen atom on the sulfur, which allows for better delocalization of the negative charge on the adjacent carbon.[3]

Key Stability Characteristics:

-

Thermal Stability: Unstabilized sulfoxonium ylides, such as dimethylsulfoxonium methylide, are significantly more stable than their sulfonium analogues. For instance, dimethylsulfoxonium methylide can be stable in a tetrahydrofuran (B95107) (THF) solution at room temperature for several days, whereas dimethylsulfonium methylide decomposes within minutes under the same conditions.[4] Stabilized sulfoxonium ylides, particularly those bearing an adjacent electron-withdrawing group (e.g., a carbonyl group), are often crystalline, bench-stable solids that can be stored for extended periods.[2][5]

-

Basicity: The conjugate acids of sulfoxonium ylides are more acidic (have lower pKa values) than those of analogous sulfonium ylides, indicating that sulfoxonium ylides are weaker bases. The pKa of trimethylsulfoxonium (B8643921) iodide in dimethyl sulfoxide (B87167) (DMSO) is in the range of 16-18, making it amenable to deprotonation by strong bases like sodium hydride.[6]

-

Handling and Storage: Due to their relatively good stability, sulfoxonium ylides and their precursors are generally easier and safer to handle than many other reactive intermediates. Stabilized ylides can be stored as solids, often at room temperature.[5] Solutions of unstabilized ylides are typically generated in situ for immediate use, though they can be kept at low temperatures (0 °C) under an inert atmosphere for some time.[5]

Quantitative Data Summary

Physical Properties of Trimethylsulfoxonium Iodide

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉IOS | [7] |

| Molar Mass | 220.07 g/mol | [7] |

| Appearance | White solid | [7] |

| Melting Point | 208-212 °C (decomposes) | [7][8] |

| pKa in DMSO | ~17-18 (estimated for methyl sulfoxonium salts) | [6] |

Reactivity Data: Corey-Chaykovsky Cyclopropanation of Enones

The reaction of dimethylsulfoxonium methylide with α,β-unsaturated ketones (enones) typically proceeds via a 1,4-conjugate addition to yield cyclopropyl (B3062369) ketones. The reaction is known for its high diastereoselectivity, generally favoring the trans isomer.

| Substrate (Enone) | Product (Cyclopropyl Ketone) | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |

| Chalcone | trans-1,2-Dibenzoylcyclopropane | 92 | >95:5 | [9] |

| Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | 85 | >95:5 | [9] |

| 4-Phenyl-3-buten-2-one | 1-Acetyl-2-phenylcyclopropane | 88 | >95:5 | [9] |

| 3-Penten-2-one | 1-Acetyl-2-methylcyclopropane | 75 | >95:5 | [9] |

Reactivity Data: Asymmetric Epoxidation and Cyclopropanation

Chiral catalysts can be employed with sulfoxonium ylides to achieve enantioselective transformations.

| Substrate | Ylide | Catalyst System | Product | Yield (%) | dr | ee (%) | Reference(s) |

| Benzaldehyde | Dimethylsulfoxonium Methylide | La-Li₃-(biphenyldiolate)₃ | Styrene Oxide | 73 | - | 84 | [10] |

| 4-Chlorobenzaldehyde | Dimethylsulfoxonium Methylide | La-Li₃-(biphenyldiolate)₃ | 4-Chlorostyrene Oxide | 97 | - | 99 | [10] |

| Chalcone | Dimethylsulfoxonium Methylide | La-Li₃-(biphenyldiolate)₃ | trans-1-Benzoyl-2-phenylcyclopropane | 91 | >99:1 | 98 | [10] |

| 4-Chlorochalcone | Dimethylsulfoxonium Methylide | La-Li₃-(biphenyldiolate)₃ | trans-1-(4-Chlorobenzoyl)-2-phenylcyclopropane | 90 | >99:1 | 99 | [10] |

Core Reactivity and Mechanisms

The reactivity of sulfoxonium ylides is dominated by the nucleophilic character of the ylidic carbon. They readily react with a wide range of electrophiles.

The Johnson-Corey-Chaykovsky Reaction

The most prominent reaction of sulfoxonium ylides is the Johnson-Corey-Chaykovsky reaction, which is used to synthesize epoxides, cyclopropanes, and aziridines.[11][12] The general mechanism involves the nucleophilic attack of the ylide on the electrophile to form a betaine (B1666868) intermediate, followed by an intramolecular Sₙ2 reaction to form the three-membered ring and liberate dimethyl sulfoxide (DMSO) as a byproduct.[3][11]

Caption: General mechanism of the Johnson-Corey-Chaykovsky reaction.

Divergent Reactivity with α,β-Unsaturated Carbonyls

A key feature of sulfoxonium ylides is their chemoselective reactivity with α,β-unsaturated carbonyl compounds. As "softer" nucleophiles, they preferentially undergo a 1,4-conjugate addition (Michael addition), leading to the formation of cyclopropanes.[4] This is in contrast to their "harder" and more reactive sulfonium ylide counterparts, which typically favor a 1,2-addition to the carbonyl carbon, resulting in epoxides.[4]

Caption: Divergent pathways for sulfonium vs. sulfoxonium ylides.

Experimental Protocols

Synthesis of Trimethylsulfoxonium Iodide (Precursor)

This protocol describes the synthesis of the salt precursor required for generating dimethylsulfoxonium methylide.

Workflow:

Caption: Workflow for trimethylsulfoxonium iodide synthesis.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (Iodomethane)

-

Chloroform or Acetone (for washing)

-

Pressure vessel or round-bottom flask with reflux condenser

Procedure:

-

Combine dimethyl sulfoxide (1.0 eq) and methyl iodide (1.0-1.1 eq) in a pressure vessel or a round-bottom flask equipped with a reflux condenser. Caution: Methyl iodide is toxic and volatile; handle only in a well-ventilated fume hood.

-

Heat the mixture with stirring at approximately 70-80 °C for 24-48 hours. A white precipitate will form as the reaction progresses.

-

After the reaction period, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with chloroform or acetone to remove unreacted starting materials.

-

Dry the resulting white crystalline solid under reduced pressure to yield trimethylsulfoxonium iodide. Typical yields are in the range of 65-90%.

In-Situ Generation and Reaction of Dimethylsulfoxonium Methylide (Corey-Chaykovsky Epoxidation)

This protocol describes the formation of the ylide and its subsequent reaction with a ketone to form an epoxide.

Materials:

-

Trimethylsulfoxonium iodide (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Substrate (e.g., cyclohexanone, 1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion).

-

Wash the sodium hydride with hexanes or petroleum ether to remove the mineral oil, and then carefully decant the solvent.

-

Add anhydrous DMSO or THF to the flask via syringe.

-

Slowly add solid trimethylsulfoxonium iodide to the stirred suspension at room temperature. The mixture will be gently heated (to ~50 °C) until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the formation of the ylide.

-

Cool the resulting milky-white ylide solution to room temperature or 0 °C.

-

Add a solution of the carbonyl compound (e.g., cyclohexanone) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel. For the reaction with cyclohexanone, yields of the corresponding epoxide are typically high (>85%).[1]

Applications in Drug Development

The reliability, stereoselectivity, and functional group tolerance of the Corey-Chaykovsky reaction make sulfoxonium ylides valuable reagents in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The formation of strained epoxide and cyclopropane rings provides access to key structural motifs found in numerous biologically active molecules. Furthermore, their ability to act as safer alternatives to hazardous diazo compounds is a significant advantage in process development and scale-up manufacturing. The development of asymmetric variants of the Corey-Chaykovsky reaction has further enhanced their importance, enabling the stereocontrolled synthesis of chiral building blocks for drug discovery.[10]

Conclusion

Sulfoxonium ylides represent a mature yet continually evolving class of synthetic reagents. Their inherent stability, coupled with a rich and predictable reactivity profile, ensures their continued prominence in organic synthesis. The Johnson-Corey-Chaykovsky reaction, in particular, offers a powerful and often superior alternative to other methods for constructing epoxides and cyclopropanes. For researchers in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of these versatile building blocks in the creation of novel and complex molecular entities.

References

- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 8. Asymmetric transformations from sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 11. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nucleophilic Character of Dimethylsulfoxonium Methylide

Abstract

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a highly versatile and synthetically valuable sulfur ylide. Its distinct nucleophilic character, governed by the electronic properties of the sulfoxonium group, dictates its reactivity and selectivity in a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental principles governing its nucleophilicity, a detailed examination of its reaction pathways, quantitative data on its reactivity, and standardized experimental protocols. The content herein is intended to serve as a technical resource for professionals engaged in organic synthesis and drug development.

Introduction: The Nature of a Stabilized Ylide

Dimethylsulfoxonium methylide, (CH₃)₂S(O)CH₂, is a sulfur ylide featuring a carbanionic center adjacent to a positively charged sulfoxonium group. The reactivity of this reagent is primarily defined by the nucleophilic nature of its ylidic carbon, which bears a partial negative charge, making it prone to attack electron-deficient centers.[1]

Unlike its unstabilized counterpart, dimethylsulfonium methylide ((CH₃)₂SCH₂), the presence of the oxygen atom on the sulfur in dimethylsulfoxonium methylide withdraws electron density, leading to a more stabilized ylide.[1][2][3] This stabilization moderates its reactivity, classifying it as a "soft" nucleophile and imparting unique selectivity in its reactions, most notably in the celebrated Corey-Chaykovsky reaction.[1][2][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines from various electrophiles.[2][4]

Nucleophilic Reactivity and Mechanistic Pathways

The synthetic utility of dimethylsulfoxonium methylide stems from its distinct reaction patterns with different classes of electrophiles, primarily carbonyl compounds and their α,β-unsaturated analogues.

Epoxidation of Aldehydes and Ketones (1,2-Addition)

With non-conjugated aldehydes and ketones, dimethylsulfoxonium methylide acts as a nucleophile, attacking the electrophilic carbonyl carbon in a 1,2-addition.[5] This initial attack forms a betaine (B1666868) intermediate. The resulting oxygen anion then undergoes an intramolecular Sɴ2 reaction, attacking the now-electrophilic ylidic carbon and displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group to form the corresponding epoxide (oxirane).[6][7]

Cyclopropanation of α,β-Unsaturated Carbonyls (1,4-Addition)

A hallmark of this stabilized ylide is its pronounced regioselectivity with α,β-unsaturated carbonyl compounds (enones).[1] Instead of a 1,2-addition to the carbonyl group, it preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene.[4][6][8] This Michael-Initiated Ring Closure (MIRC) pathway is favored due to the "soft" nature of the nucleophile.[4] The initial 1,4-addition is the rate-determining step. The resulting enolate then cyclizes via an intramolecular substitution, expelling DMSO to yield a cyclopropyl (B3062369) ketone.[6] This selectivity for cyclopropanation over epoxidation is a key distinction from the more reactive dimethylsulfonium methylide, which typically yields epoxides even with enones.[5][9]

Other Key Transformations

Beyond these primary reactions, dimethylsulfoxonium methylide is employed in:

-

Aziridination: Reaction with imines to form aziridines.[2][6]

-

Ring Expansion: Nucleophilic ring expansion of strained rings like epoxides and oxetanes to yield oxetanes and oxolanes, respectively.[4][10][11]

Quantitative Data on Nucleophilicity and Reactivity

The nucleophilic strength and reactivity of ylides can be quantified to predict reaction outcomes and kinetics. The table below summarizes key data for dimethylsulfoxonium methylide.

| Parameter | Value / Range | Substrate Example | Product | Yield (%) | Reference |

| Mayr Nucleophilicity (N) | 21.29 | - | - | - | |

| pKa of Conjugate Acid | ~8.45 (in 80% EtOH) | - | - | - | [12] |

| Reaction Yield | - | Chalcone | 1-benzoyl-2-phenylcyclopropane | 95 | [13] |

| Reaction Yield | - | (E)-Dec-2-enal | trans-2-formyl-3-heptylcyclopropane | 85 | [14] |

| Reaction Yield | - | 4-tert-Butylcyclohexanone | 1-tert-Butyl-1,2-epoxycyclohexane | 91 | [7] |

| Activation Energy (ΔG‡) | 17.5 kcal/mol | Chalcone (1,4-addition) | Cyclopropanation | - | |

| Activation Energy (ΔG‡) | 23.0 kcal/mol | Chalcone (1,2-addition) | Epoxidation | - |

Table 1: Summary of quantitative data for dimethylsulfoxonium methylide.

Experimental Protocols

The following protocols provide standardized procedures for the generation and application of dimethylsulfoxonium methylide.

Protocol for In Situ Generation of Dimethylsulfoxonium Methylide

This reagent is typically prepared in situ from its stable precursor, trimethylsulfoxonium (B8643921) iodide, due to its limited stability.[2]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous solvent for washing (e.g., petroleum ether)

-

Nitrogen or Argon atmosphere setup

-

Three-necked round-bottomed flask equipped with a magnetic stirrer

Procedure:

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

-

Washing: Wash the sodium hydride with anhydrous petroleum ether to remove the mineral oil. Allow the hydride to settle and carefully decant the solvent. Repeat this step twice.[15]

-

Solvent Addition: Add anhydrous DMSO to the flask via a syringe.

-

Precursor Addition: Add trimethylsulfoxonium iodide (1.0 equivalent) to the stirred suspension.

-

Ylide Formation: Heat the mixture gently (e.g., to 50 °C) or stir at room temperature. The reaction is typically complete within 45-60 minutes, indicated by the cessation of hydrogen gas evolution, resulting in a solution of dimethylsulfoxonium methylide.[14][15]

General Protocol for Cyclopropanation of an α,β-Unsaturated Ketone

Materials:

-

Solution of dimethylsulfoxonium methylide (prepared as in 4.1)

-

α,β-Unsaturated ketone (substrate)

-

Anhydrous solvent for substrate dissolution (e.g., DMF, THF)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., Na₂SO₄)

Procedure:

-

Reaction Setup: Cool the freshly prepared ylide solution to the desired reaction temperature (e.g., -30 °C to 0 °C) in an ice or dry ice/acetone bath.[14]

-

Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF) and add it dropwise to the cooled ylide solution.[14]

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions can take several hours to complete.[14]

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.[14]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired cyclopropyl ketone.[14]

Visualizations of Pathways and Mechanisms

The following diagrams, rendered in DOT language, illustrate the key logical and mechanistic pathways involving dimethylsulfoxonium methylide.

Caption: Workflow for the generation of the ylide.

Caption: Divergent reactivity of the Corey-Chaykovsky reagent.

Caption: Mechanism of epoxide formation.

Caption: Mechanism of cyclopropanation.

Conclusion

Dimethylsulfoxonium methylide is a powerful and selective nucleophile in the synthetic chemist's toolkit. Its character as a stabilized, soft ylide allows for predictable and high-yielding transformations, particularly the formation of epoxides from simple carbonyls and the stereoselective cyclopropanation of α,β-unsaturated systems. A thorough understanding of its reactivity, supported by quantitative data and robust experimental protocols, is crucial for its effective application in the synthesis of complex molecules and active pharmaceutical ingredients.

References

- 1. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds:: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery - Dialnet [dialnet.unirioja.es]

- 9. mdpi.com [mdpi.com]

- 10. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide [organic-chemistry.org]

- 11. Stereospecific consecutive epoxide ring expansion with dimethylsulfoxonium methylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Theoretical and Computational Insights into the Chemistry of Sulfur Ylides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur ylides are a fascinating class of reactive intermediates characterized by a formal positive charge on a sulfur atom adjacent to a carbanion. This unique electronic structure imparts both nucleophilic and electrophilic character to the ylidic carbon, making them exceptionally versatile reagents in organic synthesis. Their utility is most notably demonstrated in the facile construction of three-membered rings, such as epoxides, cyclopropanes, and aziridines, through the celebrated Corey-Chaykovsky reaction. The stereochemical outcome and reactivity of these transformations are subtly influenced by the nature of the substituents on both the ylide and the electrophilic partner.

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of sulfur ylide structure, stability, and reactivity. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have provided profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study sulfur ylides, presenting key quantitative data, detailed computational protocols, and visual representations of fundamental concepts to aid researchers in this dynamic field.

Core Concepts in Sulfur Ylide Chemistry: A Theoretical Perspective

The Nature of the Ylide Bond

The bonding in sulfur ylides has been a subject of considerable theoretical interest. Early theories involving d-orbital participation to stabilize the adjacent carbanion have been largely superseded by a more nuanced understanding derived from high-level computations. The current consensus, supported by ab initio and DFT calculations, points to a combination of electrostatic attraction between the positively charged sulfur and the negatively charged carbon, and negative hyperconjugation.[1][2] This hyperconjugation involves the donation of electron density from the carbanionic lone pair into the σ* antibonding orbitals of the adjacent S-C or S-H bonds. Natural Bond Orbital (NBO) analysis further elucidates this, revealing a C-S bond order that is intermediate between a single and a double bond, typically in the range of 1.4-1.5 for simple ylides like H₂S-CH₂ and (CH₃)₂S-CH₂.[1]

Stability and Reactivity

The stability of sulfur ylides is critically dependent on the substituents attached to the ylidic carbon. Electron-withdrawing groups can delocalize the negative charge, leading to "stabilized" ylides that are often isolable but less reactive. Conversely, "non-stabilized" or "semi-stabilized" ylides, bearing alkyl or aryl groups, are more reactive and are typically generated in situ.

The nucleophilicity of sulfur ylides, a key determinant of their reactivity, has been quantified computationally through the calculation of their proton affinity (PA). A study employing various DFT and ab initio methods found the SOGGA11-X functional to be particularly accurate for predicting the PA of a diverse set of sulfur ylides.[3] This work demonstrated how different substituents modulate the proton affinity and, by extension, the nucleophilic character of the ylide.

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various computational studies on sulfur ylides, providing a comparative overview of their structural and energetic properties.

Table 1: Calculated C-S Bond Lengths and NBO Charges for Representative Sulfur Ylides

| Ylide | Method/Basis Set | C-S Bond Length (Å) | NBO Charge on C | NBO Charge on S | Reference |

| H₂S-CH₂ | B3LYP/6-311+G(d,p) | 1.644 | -0.732 | +0.418 | [1] |

| H₂S-CH₂ | MP2/6-311+G(d,p) | 1.649 | -0.710 | +0.421 | [1] |

| H₂S-CH₂ | CCSD(T)/6-311+G(d,p) | 1.657 | -0.702 | +0.425 | [1] |

| (CH₃)₂S-CH₂ | B3LYP/6-311+G(d,p) | 1.660 | -0.689 | +0.654 | [1] |

| (CH₃)₂S-CH₂ | MP2/6-311+G(d,p) | 1.666 | -0.671 | +0.668 | [1] |

| (CH₃)₂S-CH₂ | CCSD(T)/6-311+G(d,p) | 1.674 | -0.665 | +0.672 | [1] |

Table 2: Calculated Activation Free Energies (ΔG‡) for the Corey-Chaykovsky Reaction

| Reactants | Reaction Type | Method/Basis Set | ΔG‡ (kcal/mol) | Reference |

| DMSOM + Chalcone | Cyclopropanation | Not Specified | 17.5 | [4] |

| DMSM + Chalcone | Cyclopropanation | Not Specified | 15.5 | [4] |

| DMSOM + Chalcone | Epoxidation | Not Specified | 23.0 | [4] |

| DMSM + Chalcone | Epoxidation | Not Specified | 13.3 | [4] |

| Ylide 9 + Benzaldehyde | Episulfide Formation | PBE0-D3BJ/def2-TZVP,SMD | 21.2 | [5] |

DMSOM = Dimethylsulfoxonium methylide; DMSM = Dimethylsulfonium methylide

Table 3: Calculated Proton Affinities (PA) of Selected Sulfur Ylides

| Ylide | Method/Basis Set | PA (kJ/mol) | Reference |

| H₂S-CH₂ | G4 | 1083.5 | [3] |

| (CH₃)₂S-CH₂ | G4 | 1145.1 | [3] |

| H₂S-CH(CN) | G4 | 937.2 | [3] |

| (CH₃)₂S-CH(CO₂CH₃) | G4 | 989.3 | [3] |

| H₂S-CH(Ph) | G4 | 1043.2 | [3] |

Key Reaction Mechanisms: A Computational Perspective

The Corey-Chaykovsky Reaction

The reaction of sulfur ylides with carbonyl compounds to yield epoxides is a cornerstone of their synthetic utility. Computational studies have been instrumental in elucidating the mechanism of this reaction. The generally accepted pathway involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the oxygen anion displaces the sulfide (B99878) to form the epoxide ring.[6][7][8]

Cyclopropanation of α,β-Unsaturated Carbonyls

When sulfur ylides react with α,β-unsaturated carbonyl compounds, the reaction can proceed via either 1,2-addition (leading to an epoxide) or 1,4-conjugate addition (leading to a cyclopropane). The regioselectivity is dependent on the stability of the ylide. Unstabilized ylides, such as dimethylsulfonium methylide (DMSM), tend to favor the kinetically controlled 1,2-addition, while stabilized ylides, like dimethylsulfoxonium methylide (DMSOM), typically undergo the thermodynamically favored 1,4-addition.[4][6] DFT calculations have shown that for cyclopropanation, the initial 1,4-addition is often the rate-determining step.[4]

Detailed Computational Protocols

The following protocols outline the standard computational methodologies for investigating sulfur ylides. These are intended as a guide and may require modification based on the specific system and research question.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol is for obtaining the equilibrium geometry and vibrational frequencies of a sulfur ylide.

-

Software: Gaussian 16 or a similar quantum chemistry package.[9]

-

Building the Initial Structure: Construct the sulfur ylide molecule in a molecular editor (e.g., GaussView, Avogadro).

-

Input File Generation:

-

Route Section: #p Opt Freq B3LYP/6-31+G(d,p) SCRF=(Solvent=DMSO,Read)

-

#p: Requests extended output.

-

Opt: Performs a geometry optimization to find the minimum energy structure.

-

Freq: Calculates vibrational frequencies at the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies).

-

B3LYP/6-31+G(d,p): Specifies the theoretical model. B3LYP is a widely used DFT functional. The 6-31+G(d,p) basis set is a good starting point for systems of this type, including diffuse functions (+) for the anionic carbon and polarization functions (d,p).

-

SCRF=(Solvent=DMSO,Read): Includes the effect of a solvent (e.g., DMSO) using the Polarizable Continuum Model (PCM).[10] The Read keyword allows for more specific PCM parameters to be provided.

-

-

Molecule Specification: Provide the Cartesian coordinates of the atoms.

-

Charge and Multiplicity: Specify the net charge (0 for a neutral ylide) and spin multiplicity (1 for a singlet state).

-

-

Execution and Analysis:

-

Run the calculation.

-

Analyze the output file to confirm convergence.

-

Verify that there are no imaginary frequencies, confirming a local minimum.

-

Extract the optimized Cartesian coordinates, bond lengths, and bond angles.

-

Protocol 2: Transition State Search for a Reaction

This protocol is for locating the transition state of a reaction involving a sulfur ylide, for example, the nucleophilic attack on a carbonyl.

-

Software: Gaussian 16.[9]

-

Building the Initial Guess: Construct an initial guess for the transition state geometry. This can be done by modifying the reactant or product geometries to resemble the expected transition state or by using a linear interpolation between reactants and products.

-

Input File Generation:

-

Route Section: #p Opt=(TS,CalcFC,NoEigentest) Freq B3LYP/6-31+G(d,p)

-

Opt=(TS,CalcFC,NoEigentest): Specifies a transition state optimization.

-

TS: Indicates a search for a transition state.

-

CalcFC: Calculates the force constants at the initial geometry to aid the optimization.

-

NoEigentest: Prevents the optimizer from stopping if it encounters more than one imaginary frequency, which can be helpful in the early stages of the search.

-

-

Freq: Calculates vibrational frequencies to verify the nature of the stationary point.

-

-

Molecule Specification, Charge, and Multiplicity: As in Protocol 1.

-

-

Execution and Analysis:

-

Run the calculation.

-

Analyze the output to confirm convergence.

-

Verify that there is exactly one imaginary frequency corresponding to the desired reaction coordinate.

-